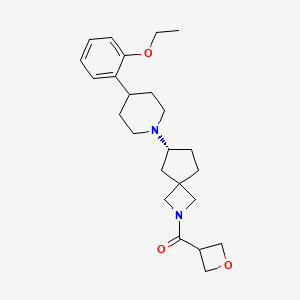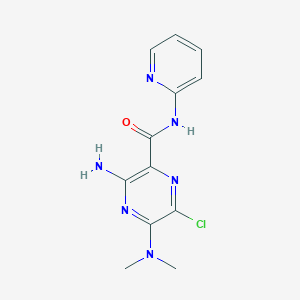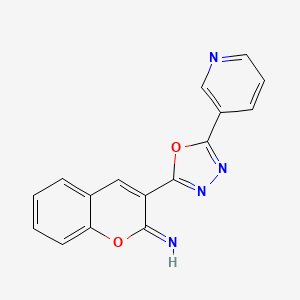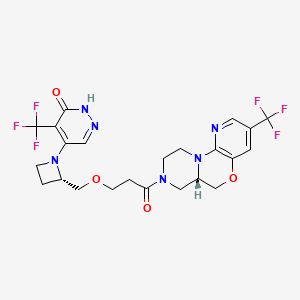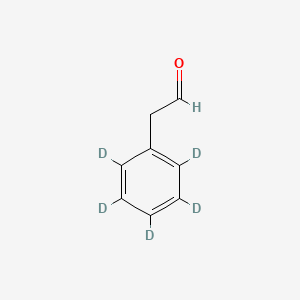
2-Phenylacetaldehyde-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylacetaldehyde-d5 is a deuterated form of 2-Phenylacetaldehyde, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The presence of deuterium atoms makes it useful in studying metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenylacetaldehyde-d5 can be synthesized through the deuteration of 2-Phenylacetaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where a catalyst such as palladium on carbon (Pd/C) is used in the presence of deuterium gas (D2) to achieve the deuteration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylacetaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylacetic acid.
Reduction: It can be reduced to form 2-Phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products Formed
Oxidation: 2-Phenylacetic acid
Reduction: 2-Phenylethanol
Substitution: Various substituted phenylacetaldehyde derivatives
Applications De Recherche Scientifique
2-Phenylacetaldehyde-d5 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of phenylacetaldehyde in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of fragrances and polymers, where the deuterated compound helps in studying the stability and degradation of products.
Mécanisme D'action
The mechanism of action of 2-Phenylacetaldehyde-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound using mass spectrometry. This helps in understanding the metabolic fate and transformation of phenylacetaldehyde in various systems.
Comparaison Avec Des Composés Similaires
2-Phenylacetaldehyde-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
2-Phenylacetaldehyde: The non-deuterated form, commonly used in fragrance synthesis.
3,4-Dihydroxyphenylacetaldehyde: A related compound with hydroxyl groups, used in biochemical studies.
Phenylglyoxal: An aldehyde with a different functional group, used in chemical synthesis.
The uniqueness of this compound lies in its application as a stable isotope-labeled compound, making it invaluable in research that requires precise tracking and quantification of metabolic processes.
Propriétés
Formule moléculaire |
C8H8O |
|---|---|
Poids moléculaire |
125.18 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i1D,2D,3D,4D,5D |
Clé InChI |
DTUQWGWMVIHBKE-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
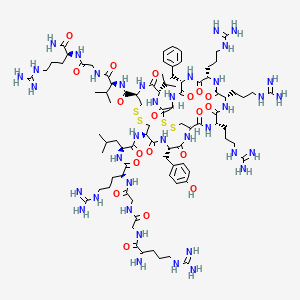
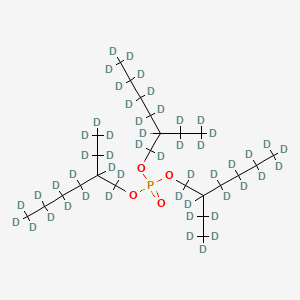
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

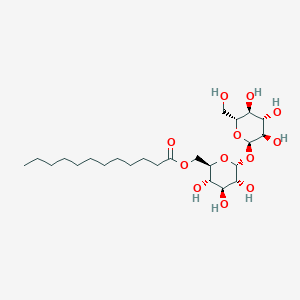
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
